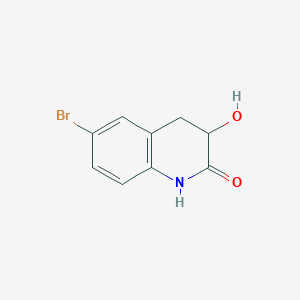
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one
描述
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Bromo-3-hydroxy-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula: C_10H_8BrN_1O_2
Molecular Weight: 242.07 g/mol
Physical Appearance: White to light yellow solid
Melting Point: 170 °C to 174 °C
The compound features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the quinolinone structure, contributing to its unique chemical properties and biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported its activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
2. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various biological systems. The exact mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
3. Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by modulating specific signaling pathways associated with cell proliferation and survival. For example, it has demonstrated cytotoxic effects against breast cancer cells and other tumor types in vitro .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymes: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases .
- Apoptosis Induction: It appears to activate apoptotic pathways in cancer cells, leading to increased cell death through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Studies
Several studies have investigated the biological activities and mechanisms of action of this compound:
- Study on Antimicrobial Activity: A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of quinolinones, including this compound. Results indicated potent activity against several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
- Anti-inflammatory Study: Another investigation focused on the anti-inflammatory properties of this compound showed a significant reduction in inflammatory markers in vitro when tested on macrophage cell lines.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Chloro-3-hydroxyquinolin-2(1H)-one | Chlorine instead of Bromine | Antimicrobial properties | Less potent than the brominated version |
| 7-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 7 | Antioxidant activity | Lacks halogen substitution |
| 5-Bromoquinolin-2(1H)-one | Bromine at position 5 | Potential anticancer activity | Different positioning affects reactivity |
This comparative analysis highlights how variations in substituent positioning influence biological activity and reactivity profiles among related compounds.
属性
IUPAC Name |
6-bromo-3-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(12)9(13)11-7/h1-3,8,12H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGCWPYTNGKDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















